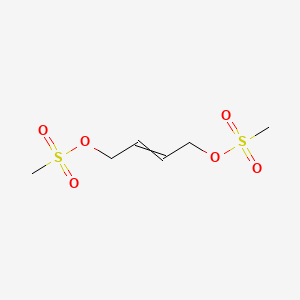

(Z)-but-2-ene-1,4-diyl dimethanesulfonate

Beschreibung

(Z)-But-2-ene-1,4-diyl dimethanesulfonate is a bifunctional organic compound characterized by a (Z)-configured double bond flanked by two methanesulfonate (mesyl) groups. It serves as a critical intermediate in stereoselective syntheses, particularly in the preparation of meso-3,4-dihydroxypyrrolidines via RuCl3-catalyzed cis-dihydroxylation . Key properties include:

- Melting Point: 55 °C (crystalline form)

- NMR Data:

- ¹H NMR (CDCl₃): δ 3.05 (s, 6H, CH₃), 4.85 (d, 4H, CH₂), 5.95 (t, 2H, CH)

- ¹³C NMR (CDCl₃): δ 38.19 (CH₃), 64.30 (CH₂), 128.27 (CH) .

Synthesis involves reacting (Z)-but-2-ene-1,4-diol with methanesulfonyl chloride under controlled conditions . Its utility in avoiding toxic OsO4 in dihydroxylation reactions makes it industrially relevant .

Eigenschaften

IUPAC Name |

4-methylsulfonyloxybut-2-enyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXCSBPIJQJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC=CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

(Z)-But-2-ene-1,4-diyl Diacetate

Key Differences :

- Functional Groups : Acetate (OAc) vs. mesyl (OMs).

- Reactivity :

- Isomerization : In benzotrifluoride (BTF) solvent, diacetate undergoes E-selective isomerization with Grubbs catalysts (G1, G2, HG2), favoring E:Z ratios > 3:1 .

- Cross-Metathesis : Reacts with ethyl chrysanthemate (trisubstituted alkene) to yield products in 86% yield using Ru5/Ru11 catalysts, outperforming earlier methods .

- Physical State : Liquid (vs. crystalline dimethanesulfonate).

- Applications : Used in olefin metathesis and isomerization studies .

(Z)-But-2-ene-1,4-diyl Dimethyl Bis(carbonate)

Key Differences :

Dibromide Derivatives (e.g., K053, K054)

Key Differences :

- Functional Groups : Bromide and pyridinium moieties.

- Applications : Act as acetylcholinesterase reactivators, diverging from the dihydroxylation pathway of dimethanesulfonate .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reaction Outcomes with Catalysts

Research Findings and Industrial Relevance

- Toxicity Advantage : Dimethanesulfonate replaces OsO4 in dihydroxylation, reducing environmental and safety risks .

- Stereoselectivity : Diacetate’s E-selectivity in isomerization aids in fine chemical synthesis .

- Pharmaceutical Applications : Dibromide derivatives (e.g., K053) highlight structural versatility for acetylcholinesterase reactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.